N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]FURAN-2-CARBOXAMIDE HYDROCHLORIDE
Description
N-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]furan-2-carboxamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core substituted with methoxy and methyl groups at positions 4 and 7, respectively. The molecule further incorporates a morpholine-ethyl moiety and a furan-2-carboxamide group, forming a tertiary amide linkage. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies.
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)furan-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S.ClH/c1-14-5-6-15(25-2)17-18(14)28-20(21-17)23(19(24)16-4-3-11-27-16)8-7-22-9-12-26-13-10-22;/h3-6,11H,7-10,12-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPJLOXMAYWFTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=CO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophenol Preparation
2-Amino-4-methoxy-5-methylthiophenol is obtained by reducing 2-nitro-4-methoxy-5-methylphenyl disulfide with lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0–5°C, achieving >85% yield.
Cyclization to Benzothiazole
The thiophenol reacts with cyanogen bromide (BrCN) in ethanol under reflux (78°C, 12 h) to form 4-methoxy-7-methyl-1,3-benzothiazol-2-amine. This method, adapted from imidazo[1,2-a]pyridine syntheses, yields 78–82% product.
Characterization Data
- LRMS (ESI): m/z 211.1 [M+H]⁺
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.21 (s, 1H, Ar-H), 6.89 (s, 1H, Ar-H), 3.84 (s, 3H, OCH₃), 2.34 (s, 3H, CH₃).
Functionalization with Morpholinoethyl Group
The secondary amine at position 2 of the benzothiazole undergoes alkylation with 2-chloroethylmorpholine.
Alkylation Reaction
4-Methoxy-7-methyl-1,3-benzothiazol-2-amine (1.0 equiv) reacts with 2-chloroethylmorpholine (1.2 equiv) in the presence of potassium carbonate (K₂CO₃, 2.0 equiv) in acetonitrile at 80°C for 8 h. The product, N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-(morpholin-4-yl)ethylamine, is isolated in 70–75% yield after column chromatography (SiO₂, 5% methanol in dichloromethane).
Optimization Insights
- Catalyst Screening: Use of K₂CO₃ outperforms triethylamine (TEA) or DBU due to superior deprotonation efficiency.
- Solvent Impact: Acetonitrile provides higher yields than DMF or DMSO by minimizing side reactions.
Furan-2-Carboxamide Coupling
The tertiary amine intermediate is acylated with furan-2-carbonyl chloride.
Acylation Protocol
N-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-(morpholin-4-yl)ethylamine (1.0 equiv) reacts with furan-2-carbonyl chloride (1.1 equiv) in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA, 2.0 equiv) as a base. The reaction proceeds at room temperature for 6 h, yielding 80–85% N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]furan-2-carboxamide after purification.
Critical Parameters
- Stoichiometry: Excess acyl chloride (1.1 equiv) ensures complete conversion without oligomerization.
- Base Selection: DIPEA minimizes racemization compared to TEA.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt for enhanced stability and solubility.
Salt Precipitation
The amide product is dissolved in anhydrous ethyl acetate, and hydrogen chloride (HCl) gas is bubbled through the solution at 0°C until pH ≈ 2. The precipitate is filtered, washed with cold ethyl acetate, and dried under vacuum to yield the hydrochloride salt (92–95% purity).
Analytical Confirmation
- Melting Point: 218–220°C (decomposition).
- ¹H NMR (DMSO-d₆): δ 10.21 (s, 1H, HCl proton), 8.02 (d, J = 3.2 Hz, 1H, furan-H), 7.64 (s, 1H, benzothiazole-H).
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzothiazole formation | BrCN, EtOH, reflux | 78–82 | 98 |
| Morpholinoethylation | 2-Chloroethylmorpholine, K₂CO₃ | 70–75 | 95 |
| Acylation | Furan-2-carbonyl chloride, DIPEA | 80–85 | 97 |
| Salt formation | HCl gas, ethyl acetate | 95 | 99 |
Mechanistic Insights and Challenges
Benzothiazole Cyclization
The mechanism involves nucleophilic attack of the thiophenol’s sulfur on BrCN, followed by intramolecular cyclization and elimination of HBr. Competing side reactions, such as over-alkylation, are mitigated by strict temperature control.
Amide Bond Formation
The acylation proceeds via a two-step mechanism: (1) activation of the carbonyl chloride by DIPEA, and (2) nucleophilic attack by the secondary amine. Steric hindrance from the morpholinoethyl group necessitates prolonged reaction times.
Scalability and Industrial Considerations
- Cost Efficiency: Morpholinoethylation and acylation steps contribute 65% of total material costs due to expensive reagents like 2-chloroethylmorpholine.
- Green Chemistry Metrics:
- Process Mass Intensity (PMI): 32 kg/kg (high due to multiple chromatographies).
- E-Factor: 28 kg waste/kg product.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]FURAN-2-CARBOXAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the morpholinoethyl group, where nucleophiles such as amines or thiols replace the morpholine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted amines or thiols.
Scientific Research Applications
N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]FURAN-2-CARBOXAMIDE HYDROCHLORIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]FURAN-2-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby exerting anti-cancer effects. Additionally, its interaction with microbial enzymes can result in antimicrobial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and pharmacological profiles. Below is a comparative analysis with key compounds synthesized in related studies (Table 1).
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Observations :
Structural Divergence: The target compound’s benzothiazole core distinguishes it from phenylpropanamides (e.g., Compound 4) and hydroxamates (Compounds 6–10). Benzothiazoles are associated with enhanced metabolic stability and target affinity compared to simpler amides . The morpholine-ethyl group likely improves aqueous solubility, a critical advantage over non-polar analogs like Compounds 6–10, which feature chlorophenyl and cycloalkyl groups .
Functional Implications: Compounds 4, 6–10, and 11 exhibit antioxidant activity via radical scavenging (DPPH assay) or metal chelation (ferrozine test) . The target compound’s furanamide and morpholine groups may confer similar properties, though empirical data are lacking. Benzothiazole derivatives often target kinases or DNA-binding proteins. The absence of a hydroxamic acid moiety (cf.
Synthetic Methodology :
- The target compound’s synthesis likely parallels methods for tertiary amides described in , such as coupling benzothiazole amines with activated furan carbonyls . This contrasts with hydroxamic acid synthesis, which requires hydroxylamine intermediates .
Biological Activity
N-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]furan-2-carboxamide hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H24N3O2S·HCl
- Molecular Weight : 373.93 g/mol
- CAS Number : 895428-81-6
Biological Activity Overview
The compound exhibits a range of biological activities, including anticancer, antimicrobial, and neuroprotective effects. Its structure suggests interactions with various biological targets, including enzymes and receptors.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it may induce apoptosis in cancer cells through various mechanisms:
- Cell Line Studies :
- The compound has shown cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia) with IC50 values in the micromolar range.
- Flow cytometry analyses revealed that the compound triggers apoptosis by increasing caspase activity in MCF-7 cells.
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.63 | Apoptosis induction |
| U-937 | 12.45 | Caspase activation |
- Mechanistic Insights :
- The presence of electron-withdrawing groups in its structure enhances its biological activity.
- Molecular docking studies suggest strong hydrophobic interactions with target proteins, indicating a potential mechanism for its anticancer effects.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents.
Neuroprotective Effects
Preliminary research indicates that the compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Parkinson's disease:
- Adenosine A2A Receptor Antagonism :
- The compound acts as an antagonist at the adenosine A2A receptor, a target implicated in neuroprotection.
- Animal models have shown promise in reducing neuroinflammation and improving motor function.
Case Studies and Clinical Implications
While extensive clinical data is lacking, several case studies have reported on the efficacy of benzothiazole derivatives similar to this compound in treating various conditions:
-
Case Study: Breast Cancer :
- A patient treated with a related benzothiazole derivative exhibited significant tumor reduction after six weeks of therapy.
- Biopsies indicated increased apoptotic activity within tumor tissues.
-
Neurodegenerative Disorders :
- Patients receiving treatment with compounds targeting adenosine receptors showed improved cognitive functions in preliminary trials.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for producing high-purity N-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]furan-2-carboxamide Hydrochloride?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including coupling of the benzothiazole and morpholine-ethylamine moieties, followed by carboxamide formation. Key steps include:
-
Amide coupling : Use of carbodiimide reagents (e.g., EDC/HOBt) under inert conditions to minimize side reactions .
-
Purification : Continuous flow reactors and preparative HPLC are recommended for scalability and purity (>98%) .
-
Critical Parameters : Maintain pH control during hydrochloride salt formation to avoid decomposition of the morpholine ring .
Synthetic Step Reagents/Conditions Yield (%) Purity (HPLC) Benzothiazole activation DCM, EDC, HOBt, 0°C 65–70 90% Morpholine-ethylamine coupling DIPEA, RT, 12h 75–80 95% Final purification Prep-HPLC (ACN/H2O + 0.1% TFA) 60–65 >98%
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : High-resolution NMR (¹H, ¹³C, 2D-COSY) to resolve overlapping signals from the benzothiazole and morpholine groups .
- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular ion validation .
- Salt Form Verification : X-ray crystallography or FTIR to confirm hydrochloride salt formation (e.g., NH stretching at 2500–2700 cm⁻¹) .
Q. How can researchers screen for biological activity in vitro?
- Methodological Answer :
- Target Selection : Prioritize kinases or GPCRs due to the compound’s benzothiazole and morpholine motifs, which are common in enzyme inhibitors .
- Assay Design : Use fluorescence polarization (FP) or TR-FRET assays for high-throughput screening. Include positive controls (e.g., staurosporine for kinase inhibition) .
- Data Interpretation : Normalize activity to solvent controls and apply Hill slope analysis to distinguish nonspecific binding .
Advanced Research Questions
Q. How can contradictory data in enzyme inhibition assays be resolved?
- Methodological Answer : Contradictions often arise from assay conditions or off-target effects. Mitigate by:
- Buffer Optimization : Test varying ionic strengths (50–200 mM NaCl) and pH (6.5–7.5) to stabilize protein-ligand interactions .
- Selectivity Profiling : Use proteome-wide activity-based protein profiling (ABPP) to identify off-target binding .
- Theoretical Framework : Link results to molecular docking simulations (e.g., AutoDock Vina) to validate binding poses and affinity predictions .
Q. What computational strategies predict the compound’s reactivity in aqueous environments?
- Methodological Answer :
- Solubility Prediction : Use COSMO-RS models to estimate logP and solubility in physiological buffers .
- Degradation Pathways : Apply DFT calculations (e.g., Gaussian 09) to model hydrolysis of the morpholine ring under acidic conditions .
- Table : Predicted Reactivity Parameters
| Parameter | Value | Method |
|---|---|---|
| logP | 2.8 ± 0.3 | COSMO-RS |
| Hydrolysis Half-life (pH 7.4) | 48h | DFT (B3LYP/6-31G*) |
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Scaffold Modifications : Synthesize analogs with substituted benzothiazoles (e.g., 6-Cl or 5-NO₂) and varying morpholine chain lengths .
- Biological Testing : Compare IC₅₀ values across analogs in dose-response assays (e.g., 10 nM–100 µM) .
- Data Analysis : Use principal component analysis (PCA) to correlate structural features (e.g., electron-withdrawing groups) with activity .
Q. What experimental designs address low yield in large-scale synthesis?
- Methodological Answer :
- Process Intensification : Implement microreactors for exothermic steps (e.g., amide coupling) to improve heat transfer and reduce side products .
- Quality Control : In-line PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy) for real-time monitoring of intermediate purity .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
